molecular formula C13H14N6O3S B2800300 3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034426-40-7

3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide

Cat. No. B2800300
CAS RN: 2034426-40-7
M. Wt: 334.35
InChI Key: UKMRPIWYKXDBQX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H14N6O3S and its molecular weight is 334.35. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis Techniques

The study of isoxazole derivatives, including those similar to the compound , has revealed insights into their protonation processes in aqueous sulfuric acid, highlighting the significance of their basicity and UV spectra in understanding their chemical behavior (Manzo & de Bertorello, 1973). Further research into the metalation and electrophilic quenching of isoxazoles has provided a synthetic pathway to thioalkyl derivatives, demonstrating the compound's utility in synthesizing complex chemical structures (Balasubramaniam, Mirzaei, & Natale, 1990).

Application in Developing Hybrid Compounds

Recent studies have synthesized novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This research underscores the compound's versatility in forming aryl/heteroaryl- and aminovinylsubstituted derivatives, opening new avenues in the development of hybrid compounds with potential biological activities (Filimonov et al., 2006).

Antimicrobial Applications

A significant body of research has focused on the antimicrobial potential of sulfonamide isoxazolo[5,4-b]pyridines and related derivatives. These studies have identified compounds with notable antibacterial activity against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, demonstrating the compound's application in developing new antibacterial agents (Poręba et al., 2015).

Advanced Synthesis Methods

Research into the synthesis of dimethyl sulfomycinamate, a compound related to the isoxazole class, illustrates advanced methods in synthesizing complex molecules. These studies explore palladium-catalyzed coupling reactions and the synthesis of oxazole triflates, highlighting the chemical intricacies and potential pharmaceutical applications of these compounds (Kelly & Lang, 1995).

properties

IUPAC Name

3,5-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-9-13(10(2)22-17-9)23(20,21)15-6-11-8-19(18-16-11)12-4-3-5-14-7-12/h3-5,7-8,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMRPIWYKXDBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-4-sulfonamide

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